molecular formula C7H2BrF3N2 B580532 5-Bromo-2-cyano-3-(trifluoromethyl)pyridine CAS No. 1214377-57-7

5-Bromo-2-cyano-3-(trifluoromethyl)pyridine

Cat. No.: B580532
CAS No.: 1214377-57-7
M. Wt: 251.006
InChI Key: VOZKRLOGKCRQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-cyano-3-(trifluoromethyl)pyridine is a high-value heteroaromatic building block designed for advanced research and development in discovery chemistry. Its structure integrates three distinct functional groups—bromo, cyano, and trifluoromethyl—on a pyridine ring, creating a versatile scaffold for constructing complex molecules. The presence of the trifluoromethyl group is a critical feature, known to significantly influence the biological activity and physical properties of compounds by enhancing metabolic stability, lipophilicity, and biomolecular binding affinity . This multi-functional compound is primarily employed as a key intermediate in the synthesis of novel active ingredients. In agrochemical research, it serves as a precursor for developing new herbicides and pesticides, leveraging the proven efficacy of trifluoromethylpyridine (TFMP) derivatives in crop protection . Within pharmaceutical research, the molecule is a valuable intermediate for creating potential drug candidates, particularly as the trifluoromethylpyridine motif is found in several approved pharmaceutical and veterinary products . Furthermore, the bromine and cyano substituents offer excellent sites for further synthetic elaboration via metal-catalyzed cross-couplings and nucleophilic substitutions, enabling rapid diversification for structure-activity relationship (SAR) studies and chemical library synthesis.

Properties

IUPAC Name

5-bromo-3-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZKRLOGKCRQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719241
Record name 5-Bromo-3-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-57-7
Record name 5-Bromo-3-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-(trifluoromethyl)pyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-3-(trifluoromethyl)pyridine typically involves the bromination of 2-cyano-3-(trifluoromethyl)pyridine. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature to ensure the selective bromination at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like LiAlH4 in ether solvents or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups replacing the bromine atom.

    Reduction: Formation of amines or other reduced derivatives from the cyano group.

    Oxidation: Formation of carboxylic acids or other oxidized products from the cyano group.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
5-Bromo-2-cyano-3-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the biological activity of derivatives, making it valuable in drug development and the synthesis of agrochemicals. The compound's ability to undergo various chemical reactions allows it to be transformed into other functionalized pyridine derivatives, which are essential for creating pharmaceuticals targeting specific diseases .

Biological Research

Enzyme Inhibition Studies
This compound has been utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its structural properties enable it to form stable complexes with various biological macromolecules, facilitating the exploration of biochemical pathways and potential therapeutic targets .

Case Study: Cancer Research
In ongoing research, this compound is being investigated as a precursor for drugs aimed at specific cancer pathways. The compound's ability to inhibit key enzymes involved in tumor growth presents a promising avenue for developing novel anticancer therapies .

Pharmaceutical Applications

Drug Development
The compound has shown potential as an intermediate in synthesizing pharmaceuticals that target pain and respiratory diseases. Notably, it is involved in the development of drugs that inhibit transient receptor potential A1 ion channels, which are linked to pain sensation . The synthesis method for this application emphasizes environmentally friendly practices, reducing waste and improving yield .

Industrial Applications

Manufacture of Specialty Chemicals
In addition to its applications in research and medicine, this compound is employed in the production of specialty chemicals and materials, including dyes and polymers. Its unique chemical properties make it suitable for creating high-performance materials used in various industrial applications .

Data Table: Applications Overview

Application Area Description Key Benefits
Chemical SynthesisBuilding block for complex organic moleculesEnhances biological activity
Biological ResearchStudies on enzyme inhibition and protein interactionsFacilitates exploration of biochemical pathways
Pharmaceutical DevelopmentIntermediate for drugs targeting pain and respiratory diseasesPotential for novel therapeutic agents
Industrial ManufacturingProduction of specialty chemicals and materialsHigh-performance applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyano-3-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent effects are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
5-Bromo-2-cyano-3-(trifluoromethyl)pyridine -CN (2), -CF₃ (3), Br (5) C₇H₂BrF₃N₂ ~251 Not explicitly listed High electrophilicity; suited for Suzuki-Miyaura couplings and nitrile transformations.
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine -Cl (2), -CF₃ (3), Br (5) C₆H₂BrClF₃N 260.5 211122-40-6 Chlorine acts as a leaving group; used in nucleophilic substitutions.
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine -OCH₃ (2), -CF₃ (3), Br (5) C₇H₅BrF₃NO 256.02 1214377-42-0 Methoxy group is electron-donating; enhances stability but reduces reactivity.
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine Br (3), -Cl (2), -CF₃ (5) C₆H₂BrClF₃N 260.44 71701-92-3 Positional isomer; steric hindrance alters regioselectivity in reactions.
5-Bromo-2-chloro-3-cyanopyridine -Cl (2), -CN (3), Br (5) C₆H₂BrClN₂ 217.45 405224-23-9 Dual electron-withdrawing groups (-CN, -Cl) increase ring deactivation.

Biological Activity

5-Bromo-2-cyano-3-(trifluoromethyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity based on various research findings, mechanisms of action, and applications.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a bromine atom, a cyano group, and a trifluoromethyl group attached to a pyridine ring. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to engage in hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, disrupting normal metabolic processes.
  • Cell Signaling Modulation: It may influence various signaling pathways, altering gene expression and cellular metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown it to be effective against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate significant cytotoxic effects on cancer cell lines, including breast cancer (MDA-MB-231) cells. The IC50 values indicate potent inhibitory effects on cell proliferation, suggesting it could be a promising candidate for further development in cancer therapy .

Case Studies

  • Anticancer Efficacy: A study reported that this compound displayed an IC50 value of 0.126 μM against the MDA-MB-231 cell line, indicating strong growth inhibition compared to non-cancerous cell lines .
  • Antimicrobial Testing: In another case, the compound was tested against a range of microbial pathogens, demonstrating effective inhibition at low concentrations, which supports its potential as an antimicrobial agent in pharmaceutical formulations.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced metabolic stability due to the trifluoromethyl group, which may improve its bioavailability. This characteristic is crucial for its efficacy as a therapeutic agent .

Research Applications

This compound is utilized in various scientific research domains:

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Drug Development: Investigated as a precursor for synthesizing drug candidates with potential therapeutic effects in treating infections and cancers .

Data Summary Table

Biological Activity IC50 Value (μM) Target Notes
Anticancer0.126MDA-MB-231 (breast cancer)Strong inhibitory effect on cell proliferation
AntimicrobialLow concentrationsVarious bacterial strainsEffective against multiple pathogens

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-cyano-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

The synthesis involves sequential functionalization of the pyridine ring. Key methods include:

  • Trifluoromethylation : Using trifluoromethyl copper (CuCF₃) under anhydrous DMF at 70°C for 12 hours, achieving ~68% yield. Bromine at position 5 stabilizes the intermediate, while the cyano group directs regioselectivity .
  • Cyano Substitution : Palladium-catalyzed substitution (e.g., CuCN with Pd(OAc)₂ in DMF at 100°C) introduces the cyano group post-trifluoromethylation, yielding ~72% . Optimization : Yield improves with strict temperature control (decomposition occurs >100°C) and stoichiometric excess of CuCF₃ (1.5 equiv). Purity (>95%) is achieved via silica gel chromatography (hexane/ethyl acetate gradient) .

Table 1: Synthetic Method Comparison

MethodPrecursorConditionsYield (%)Key Limitation
Trifluoromethylation5-Bromo-2-cyanopyridineCuCF₃, DMF, 70°C, 12h68Sensitivity to moisture
Cyano Substitution5-Bromo-3-(trifluoromethyl)CuCN, Pd(OAc)₂, 100°C72Requires inert atmosphere

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹⁹F NMR : Confirms trifluoromethyl group presence (δ ≈ -62 ppm, singlet) .
  • ¹H NMR : Bromine and cyano groups deshield adjacent protons (H-4: δ ≈ 8.2 ppm; H-6: δ ≈ 7.9 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass [M+H]⁺ = 280.9652 (C₈H₃BrF₃N₂⁺) with isotopic patterns matching bromine . Best Practice : Combine with X-ray crystallography for unambiguous confirmation, though crystal growth is challenging due to low polarity.

Advanced Research Questions

Q. How do electronic effects of substituents influence cross-coupling reactivity in Suzuki-Miyaura reactions?

The electron-withdrawing cyano (-CN) and trifluoromethyl (-CF₃) groups create an electron-deficient ring, enhancing oxidative addition with Pd(0) catalysts. DFT calculations (B3LYP/6-31G*) show:

  • Charge Distribution : C-4 (para to Br) has highest electrophilicity (Mulliken charge = +0.32), favoring coupling at this position .
  • Kinetic Barriers : CF₃ increases distortion energy (+12.3 kcal/mol vs non-CF₃ analogs), slowing meta-substitution but accelerating para pathways . Methodology : Validate with Hammett plots (σ ≈ +0.88 for -CF₃) and monitor reaction progress via in situ IR (C≡N stretch at 2230 cm⁻¹) .

Q. What strategies resolve contradictions in reported metabolic stability data for halogenated pyridines?

Discrepancies arise from assay conditions (e.g., liver microsome sources, pH). For this compound:

  • In Vitro Protocol : Use pooled human liver microsomes (pH 7.4, 37°C) with NADPH regeneration. Monitor depletion via LC-MS/MS over 60 minutes.
  • Data Normalization : Compare intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) relative to verapamil (control). Reported t₁/₂ ranges: 12–45 minutes due to cytochrome P450 isoform variability . Recommendation : Include metabolite ID (e.g., CYP3A4-mediated debromination) to explain instability outliers .

Q. How can computational modeling predict regioselectivity in nucleophilic aromatic substitution (SNAr)?

  • DFT Studies : Calculate Fukui indices (ƒ⁻) to identify nucleophilic attack sites. For this compound, C-4 has highest ƒ⁻ (0.147) due to -CN and -CF₃ para-directing effects .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing activation energy (ΔG‡ ≈ 18.2 kcal/mol in DMSO vs 22.1 in toluene) . Experimental Validation : React with morpholine (10 equiv) in DMSO at 80°C; LC-MS shows >90% C-4 substitution .

Q. Table 2: Substituent Effects on SNAr Reactivity

SubstituentPositionFukui Index (ƒ⁻)Experimental Yield (%)
-CN20.082-
-CF₃30.094-
-Br50.065-
C-4 (Reactive Site) -0.147 92

Methodological Guidelines

  • Contradiction Analysis : Replicate conflicting studies under identical conditions (e.g., catalyst loading, solvent purity).
  • Advanced Synthesis : Use flow chemistry for hazardous intermediates (e.g., CuCF₃) to improve safety and scalability .
  • Data Reproducibility : Archive raw spectra and computational input files in public repositories (e.g., Zenodo) for peer validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.